3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
Description
The compound 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a structurally unique molecule featuring a strained azetidine (4-membered nitrogen-containing ring) core. Key functional groups include a 4-chlorobenzenesulfonyl substituent at the azetidine’s 3-position and a thiophen-2-ylmethyl carboxamide group at the 1-position. Its molecular formula is C₁₄H₁₅ClN₂O₃S₂, with a calculated molecular weight of ~358.59 g/mol. The sulfonyl group enhances polarity, while the thiophene and chlorophenyl moieties may influence lipophilicity and target-binding interactions.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-11-3-5-13(6-4-11)23(20,21)14-9-18(10-14)15(19)17-8-12-2-1-7-22-12/h1-7,14H,8-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJRUXOSIINVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Key Structural Differences:
-
- The target compound’s azetidine core replaces the thiophene ring in ’s molecule, introducing conformational rigidity.
- features two chlorophenyl groups , increasing lipophilicity (logP) compared to the target’s single chlorophenyl moiety.
- Both share sulfonyl groups, but their positions differ: the target’s sulfonyl is directly on the azetidine, while ’s is on a benzyl-thiophene scaffold.
- Target vs. : substitutes the sulfonyl group with a 1,2,4-oxadiazole ring, a heterocycle known for hydrogen-bonding capacity.
Physicochemical and Pharmacological Comparisons
Molecular Weight and Polarity:
- The target compound (~358.59 g/mol ) is lighter than ’s molecule (426.34 g/mol ) due to the absence of a second chlorophenyl group but heavier than ’s oxadiazole-containing analogue (346.40 g/mol ) .
- The sulfonyl group in the target increases polarity compared to ’s oxadiazole, suggesting better aqueous solubility but reduced membrane permeability.
Functional Group Implications:
- Azetidine Core : The strained 4-membered ring in the target and may confer metabolic stability but could limit synthetic accessibility compared to thiophene-based scaffolds .
- Chlorophenyl vs. Oxadiazole : ’s dichlorophenyl groups enhance lipophilicity, favoring hydrophobic target interactions, while ’s oxadiazole could engage in hydrogen bonding with polar residues .
Biological Activity
3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a sulfonamide group and an oxadiazole ring, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The compound's structure includes:
- Chlorobenzenesulfonyl moiety
- Thiophene group
- Azetidine ring
These components are crucial for its interaction with biological targets.
Synthesis
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the thiophene group via electrophilic substitution.
- Sulfonation to incorporate the chlorobenzenesulfonyl moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Research indicates that compounds containing oxadiazole and thiophene moieties often exhibit notable biological activities, including:
- Antimicrobial properties
- Anticancer activity
- Anti-inflammatory effects
The biological activity is attributed to the compound's ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is particularly significant for its role in inhibiting specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-methylthiazol-2-yl)benzenesulfonamide | Thiazole instead of oxadiazole | Antimicrobial |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Contains thiophene and thiadiazole rings | Anticancer |
| 3-(4-fluorobenzenesulfonyl)-N-(5-methylisoxazol-3-yl)propanamide | Isoxazole instead of oxadiazole | Anti-inflammatory |
These findings suggest that modifications in the structural features can lead to variations in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
